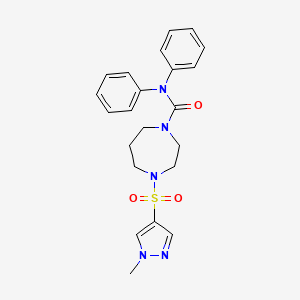

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

4-(1-methylpyrazol-4-yl)sulfonyl-N,N-diphenyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-24-18-21(17-23-24)31(29,30)26-14-8-13-25(15-16-26)22(28)27(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18H,8,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCROZAHWAUXNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally the formation of the diazepane ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Implications :

Comparison with Piperidine Carboxamide Derivatives

Compound from : (R)-4-(1-((3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-fluoroethyl)-N-(isoxazol-3-yl)piperidine-1-carboxamide

Implications :

- The piperidine core (six-membered ring) in may confer rigidity, favoring interactions with compact binding pockets.

- Fluorine substituents enhance metabolic stability and electronegativity, which are absent in the target compound.

Comparison with Diazepane Sulfonyl Analogs

Compound from : 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-diazepane

Implications :

- The absence of a carboxamide in ’s compound suggests divergent therapeutic targets compared to the target compound.

Comparison with Acrylamide-Linked Sulfonamides

Compounds from and : (E)-N-(2-Aminophenyl)-3-{1-[4-(1-methyl-1H-pyrazol-4-yl)benzenesulfonyl]-1H-pyrrol-3-yl}acrylamide

Implications :

- The aminophenyl group could enhance DNA intercalation, a mechanism less likely with the target’s diphenylcarboxamide.

Table 1: Comparative Overview of Key Compounds

Actividad Biológica

The compound 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a diazepane ring and a pyrazole moiety, which are known to contribute to its pharmacological properties. The sulfonyl group enhances its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been identified as inhibitors of specific enzymes, which can lead to therapeutic effects in various diseases.

- Antiviral Activity : Some studies suggest that related compounds can interfere with viral replication processes, making them potential candidates for antiviral therapies.

Antiviral Properties

A notable study evaluated the antiviral activity of a series of pyrazole derivatives, revealing significant interference with respiratory syncytial virus (RSV) replication at micromolar concentrations. The most effective compounds demonstrated EC50 values ranging from 5 μM to 28 μM . This suggests that the sulfonyl and pyrazole groups may play critical roles in enhancing antiviral efficacy.

Cytotoxicity

In vitro studies on related compounds have shown varying degrees of cytotoxicity. For instance, modifications in the side chains significantly affected the selectivity index against cancer cell lines. The presence of halogen substituents was correlated with increased cytotoxic effects, indicating a structure-activity relationship worth exploring further .

Case Study 1: Antiviral Activity Against RSV

In an experimental setup, researchers synthesized several derivatives of pyrazole and tested their ability to inhibit RSV. The results indicated that specific modifications led to enhanced antiviral activity while maintaining lower cytotoxicity levels . This study highlights the potential of this compound as a lead compound in developing antiviral drugs.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various diphenyl-pyrazole derivatives. The findings suggested that certain substitutions on the pyrazole ring significantly impacted both the cytotoxicity and antiviral effectiveness. This underscores the importance of chemical modifications in enhancing biological activity .

Data Table: Biological Activity Summary

| Activity Type | Effect | EC50 (μM) | Notes |

|---|---|---|---|

| Antiviral | Inhibition of RSV | 5 - 28 | Effective against RSV; structure-dependent |

| Cytotoxicity | Varies by substitution | N/A | Halogenated compounds showed increased toxicity |

| Enzyme Inhibition | Potential targets identified | N/A | Further studies needed for specific enzyme targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.